molecular formula C5H8N2O4S B2376519 [(Acetyloxy)carbamothioyl]amino acetate CAS No. 51307-42-7

[(Acetyloxy)carbamothioyl]amino acetate

Cat. No.: B2376519
CAS No.: 51307-42-7
M. Wt: 192.19
InChI Key: OIRITLQPIWZORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing the Thiocarbamate and Amino Acetate (B1210297) Functional Groups in Organic Chemistry Research

The thiocarbamate functional group is an organosulfur moiety that is an analog of the carbamate (B1207046) group, where one of the oxygen atoms is replaced by a sulfur atom. wikipedia.org Thiocarbamates exist in two isomeric forms: O-thiocarbamates (ROC(=S)NR₂) and S-thiocarbamates (RSC(=O)NR₂). wikipedia.org These compounds are known for their diverse applications, including their use as herbicides, fungicides, and pesticides. acs.orgwho.int The synthesis of thiocarbamates can be achieved through various methods, such as the reaction of amines with carbonyl sulfide (B99878) or the Riemschneider thiocarbamate synthesis, which involves the reaction of thiocyanates with alcohols or water under acidic conditions. wikipedia.orgwikipedia.org A notable reaction of thiocarbamates is the Newman-Kwart rearrangement, where an O-thiocarbamate isomerizes to an S-thiocarbamate at high temperatures. wikipedia.org

Amino acids, and by extension their acetate derivatives, are fundamental building blocks in biochemistry, forming the basis of proteins. libretexts.org They are characterized by the presence of both an amino group and a carboxylic acid group, which gives them amphoteric properties. libretexts.org The synthesis of amino acids and their derivatives can be accomplished through various methods, including the Strecker synthesis and reductive amination of α-keto acids. fiveable.me The reactivity of amino acetates is dictated by the interplay between the nucleophilic amino group and the electrophilic carbonyl carbon of the acetate group.

To provide a clearer understanding of these functional groups, their general properties and reactivity are summarized in the tables below.

Table 1: General Properties and Reactivity of Thiocarbamates

PropertyDescription
Structure Contains the R-S-C(=O)-N-R' or R-O-C(=S)-N-R' linkage.
Isomerism Exists as S-thiocarbamates and O-thiocarbamates. wikipedia.org
Synthesis Can be synthesized from thiocyanates (Riemschneider synthesis) or via the reaction of amines with carbonyl sulfide. wikipedia.orgwikipedia.org
Reactivity Undergo hydrolysis, which can be accelerated by acids. noaa.gov O-thiocarbamates can undergo the Newman-Kwart rearrangement to form S-thiocarbamates. wikipedia.org
Applications Widely used as herbicides, pesticides, and fungicides. acs.orgwho.int

Table 2: General Properties and Reactivity of Amino Acetates

PropertyDescription
Structure Contains an amino group (-NH₂) and an acetate group (-OAc).
Amphoteric Nature Can act as both acids and bases due to the presence of the amino and carboxylate groups. libretexts.org
Synthesis Can be synthesized through methods analogous to amino acid synthesis, such as the Strecker synthesis or reductive amination. fiveable.megoogle.com
Reactivity The amino group is nucleophilic, while the carbonyl carbon of the acetate is electrophilic.
Biological Significance As derivatives of amino acids, they are related to the fundamental building blocks of proteins. libretexts.org

Significance of "[(Acetyloxy)carbamothioyl]amino acetate" as a Research Subject

The chemical structure of this compound, which combines a thiocarbamate backbone with an acetyloxy group on the nitrogen and an amino acetate substituent, suggests several avenues for academic investigation. The presence of multiple reactive sites within a single molecule makes it a compelling subject for studies in reaction mechanisms, synthetic chemistry, and materials science.

The acetyloxy group attached to the nitrogen atom of the thiocarbamate is a potential leaving group, which could facilitate nucleophilic substitution reactions at the nitrogen. This feature could be exploited in the synthesis of novel heterocyclic compounds or in the development of new protecting groups for amines. Furthermore, the thiocarbamate linkage itself is susceptible to cleavage, which could be triggered under specific chemical or enzymatic conditions. This suggests that this compound could be explored as a precursor for the controlled release of bioactive molecules.

Given the biological activity associated with many thiocarbamates, it is plausible that this compound could exhibit interesting pharmacological properties. acs.org The molecule could be investigated as a potential prodrug, where the acetyloxy and amino acetate groups are cleaved in vivo to release a bioactive thiocarbamate derivative. The potential areas of research for this compound are summarized in the table below.

Table 3: Potential Research Areas for this compound

Research AreaRationale
Synthetic Chemistry The multiple functional groups offer opportunities for developing novel synthetic methodologies and creating complex molecular architectures.
Prodrug Development The labile acetyloxy and ester linkages could be designed for enzymatic or pH-dependent cleavage to release a pharmacologically active agent.
Materials Science The compound could serve as a monomer for the synthesis of novel polymers with unique properties conferred by the sulfur and nitrogen-containing backbone.
Mechanistic Studies The interaction and reactivity of the different functional groups within the molecule provide a rich platform for studying reaction mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(acetyloxycarbamothioylamino) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4S/c1-3(8)10-6-5(12)7-11-4(2)9/h1-2H3,(H2,6,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRITLQPIWZORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=S)NOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Molecular Modeling Studies of Acetyloxy Carbamothioyl Amino Acetate

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches

Quantum mechanical and molecular mechanics approaches are fundamental tools in computational chemistry for studying molecules at the atomic and electronic levels. These methods provide a detailed understanding of the intrinsic properties of molecules like "[(Acetyloxy)carbamothioyl]amino acetate".

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov For thiocarbamate derivatives, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and chemical reactivity descriptors.

DFT studies on related dithiocarbamate (B8719985) complexes have been used to validate experimental results from techniques like single-crystal X-ray diffraction. acs.org These calculations can predict geometric parameters such as bond lengths and angles, providing a detailed three-dimensional view of the molecule's structure. Furthermore, DFT is employed to analyze the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net For instance, in studies of dithiocarbamate complexes, the calculated band gap energies helped to classify them as semiconductors. acs.org

Reactivity descriptors derived from DFT, such as condensed Fukui functions, can identify the most probable sites for nucleophilic, electrophilic, and radical attacks. nih.gov For example, in the thiocarbamate herbicide thiobencarb, the sulfur and nitrogen atoms were identified as the preferred sites for donating electrons, while the aromatic ring was the most reactive site for accepting electrons. nih.gov Additionally, Molecular Electrostatic Potential (MEP) analysis, another DFT-based tool, helps in identifying the electron-rich and electron-poor regions of a molecule, which is crucial for understanding intermolecular interactions. researchgate.net

Table 1: Representative Electronic Properties of a Thiocarbamate Derivative Calculated using DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and based on typical values for thiocarbamate derivatives found in the literature.

Reactive Molecular Dynamics (MD) simulations using the ReaxFF force field bridge the gap between quantum mechanical accuracy and the time and length scales accessible to classical molecular dynamics. researchgate.net ReaxFF is a reactive force field that can simulate chemical reactions, including bond formation and dissociation, by dynamically updating the bond orders between atoms based on their instantaneous positions. nih.gov

For example, ReaxFF has been used to investigate the oxidation of hydrocarbons, where it accurately predicted the reactivity trends and reaction pathways in agreement with quantum mechanics calculations. researchgate.net Similarly, it has been applied to understand the complex chemical reactions at the electrode-electrolyte interface in lithium-sulfur batteries. acs.orgresearchgate.net A ReaxFF potential for the atoms present in "this compound" (C, H, N, O, S) could be developed or adapted from existing parameter sets to simulate its reactivity in various chemical environments. mdpi.com This would provide valuable insights into its stability and reaction mechanisms under different conditions.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as a thiocarbamate derivative, might interact with a biological target, typically a protein.

Molecular docking studies have been successfully applied to various thiocarbamate and dithiocarbamate derivatives to model their interactions with protein targets. These studies have provided valuable insights into the binding modes and the key intermolecular interactions responsible for the observed biological activity.

For instance, dithiocarbamate derivatives have been investigated as inhibitors of α-glucosidase, an enzyme relevant to diabetes. researchgate.net Molecular docking and molecular dynamics studies revealed that these compounds could bind to an allosteric site on the enzyme, in the vicinity of the active site. researchgate.net Similarly, thiocarbamates have been identified as potent non-nucleoside inhibitors of HIV-1 Reverse Transcriptase (RT), and docking studies were used to elucidate the atomic details of their interactions within the enzyme's binding pocket. researchgate.net

In another study, thiocarbamate compounds were evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Molecular docking, in conjunction with molecular dynamics simulations, helped to explain the differences in binding affinity between closely related O-thiocarbamate and S-thiocarbamate isomers. nih.gov The modeling showed that the more active compound was able to form an additional hydrogen bond, stabilizing its position in the active site. nih.gov These examples highlight the power of molecular docking in rationalizing the structure-activity relationships of thiocarbamate derivatives and guiding the design of more potent inhibitors.

A primary goal of molecular docking is to predict the most likely binding mode of a ligand within a protein's active site. The predicted pose reveals the spatial arrangement of the ligand and the specific amino acid residues it interacts with. Common interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

The prediction of binding affinity, often expressed as a docking score or a calculated binding free energy, is another crucial output of these studies. While docking scores provide a rapid estimation of binding strength, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are often employed after molecular dynamics simulations to obtain more accurate binding free energy predictions. nih.gov

For example, in the study of thiocarbamates as SARS-CoV-2 Mpro inhibitors, while initial docking was inconclusive in differentiating the binding affinities of isomers, subsequent MM/GBSA calculations based on MD simulations successfully rationalized the experimental observations. nih.gov The calculated binding free energies can be correlated with experimentally determined inhibitory constants (e.g., IC50 or Ki values) to validate the computational model. rug.nl

Table 2: Illustrative Docking Results for a Thiocarbamate Derivative with a Protein Target

ParameterValue
Docking Score-8.5 kcal/mol
Predicted Binding Affinity (ΔG)-9.2 kcal/mol
Key Interacting ResiduesHIS-41, CYS-145, GLU-166
Types of InteractionsHydrogen bond with HIS-41, Hydrophobic interactions with CYS-145 and GLU-166

Note: The data in this table is hypothetical and represents typical results from a molecular docking study.

Conformational Analysis and Potential Energy Surfaces (PES) of Thiocarbamate Structures

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (rotational isomers or rotamers) of a molecule and to determine the energy barriers between them. nih.gov The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. rug.nl

For thiocarbamate structures, a key conformational feature is the rotation around the C-N bond, which often has a significant rotational barrier due to the partial double bond character arising from resonance. nih.govrsc.org This restricted rotation can lead to the existence of distinct syn and anti rotamers. Computational methods, particularly quantum mechanical calculations, are extensively used to map the PES for this rotation.

Simulation of Intermolecular Interactions and Solvent Effects

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For a compound like [(Acetyloxy)carbamothioyl]amino acetate (B1210297), molecular modeling simulations are instrumental in understanding its interactions with other molecules and the influence of different solvents on its conformational stability and properties. These simulations, primarily Molecular Dynamics (MD) and Monte Carlo (MC), offer insights into the non-covalent interactions that govern the compound's behavior in various chemical environments.

Intermolecular Interaction Analysis:

The intermolecular interactions of this compound are primarily dictated by its functional groups: the acetyl group, the carbamothioyl moiety, and the amino acetate group. These groups can participate in a variety of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Computational studies on structurally similar molecules, such as N-acetylated amino acids and carbamate (B1207046) derivatives, have demonstrated the importance of these interactions in determining their condensed-phase properties. For instance, the N-H and C=O groups in the molecule can act as hydrogen bond donors and acceptors, respectively, leading to the formation of dimers or larger aggregates. The sulfur atom in the carbamothioyl group can also participate in non-conventional hydrogen bonding.

Molecular dynamics simulations can be employed to quantify the strength and dynamics of these interactions. By simulating a system containing multiple molecules of this compound, one can analyze the radial distribution functions between different atoms to understand the preferred intermolecular distances and coordination numbers. Furthermore, the interaction energies between molecular pairs can be calculated to identify the most stable dimeric configurations.

Illustrative Intermolecular Interaction Energies for Analogous Compounds:

While specific data for this compound is not available, the following table provides representative intermolecular interaction energies for similar functional groups obtained from computational studies. These values illustrate the typical energy scales for different types of non-covalent bonds.

Interaction TypeInteracting Groups (Exemplar Molecules)Typical Interaction Energy (kcal/mol)
Hydrogen BondN-H···O=C (Amide-Amide)-4 to -7
Hydrogen BondC=O···H-N (Amide-Amide)-4 to -7
Dipole-DipoleC=O···C=O (Keto-Keto)-1 to -3
van der WaalsCH₃···CH₃ (Methyl-Methyl)-0.5 to -1.5

This table is generated based on computational studies of molecules containing similar functional groups and is for illustrative purposes only.

Solvent Effects Simulation:

The choice of solvent can significantly impact the conformation, reactivity, and solubility of this compound. Computational methods to study solvent effects can be broadly categorized into explicit and implicit solvent models.

In explicit solvent models , individual solvent molecules (e.g., water, methanol, dimethyl sulfoxide) are included in the simulation box along with the solute. This approach allows for a detailed analysis of solute-solvent interactions, including the formation of hydrogen bonds and the structure of the solvation shell. Molecular dynamics simulations with explicit solvent can provide insights into the dynamics of solvent molecules around the solute and the calculation of properties like the solvation free energy.

In implicit solvent models , the solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is useful for calculating properties like the solvation free energy. The Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD) are examples of widely used implicit solvent models.

The solvation free energy (ΔGsolv) is a critical parameter that quantifies the energy change when a molecule is transferred from the gas phase to a solvent. Computational methods can predict ΔGsolv in various solvents, providing a theoretical measure of solubility.

Illustrative Solvation Free Energies for Structurally Related Compounds:

The following table presents calculated solvation free energies for molecules with functional groups analogous to this compound in different solvents. This data highlights how the polarity of the solvent affects the solvation process.

Compound (Analogous)SolventCalculated Solvation Free Energy (kcal/mol)
N-acetylalanineWater-10.5
N-acetylalanineMethanol-8.2
Ethyl acetateWater-4.3
Ethyl acetateAcetonitrile-3.9
Methyl carbamateWater-7.8
Methyl carbamateDimethyl sulfoxide-6.5

This table is compiled from computational studies on analogous compounds to illustrate the trends in solvation free energies and is not specific to this compound.

These computational approaches provide a molecular-level understanding of the intermolecular forces and solvent effects that govern the behavior of this compound. The insights gained from such simulations are invaluable for predicting its physical properties, chemical reactivity, and potential applications in various chemical systems.

Quantitative Structure Activity Relationship Qsar and Molecular Design Principles for Acetyloxy Carbamothioyl Amino Acetate Analogs

Theoretical Frameworks of QSAR in Chemical Research

The core principle of QSAR is that the biological effect of a compound is a function of its physicochemical and structural properties. fiveable.mewikipedia.org By quantifying these properties, it becomes possible to develop mathematical models that predict the activity of untested molecules. ijaar.org The general workflow for developing a QSAR model involves curating a dataset of molecules with known activities, calculating molecular descriptors, selecting the most relevant descriptors, building a predictive model, and validating its performance. neovarsity.org

QSAR models are mathematical equations that quantitatively describe the relationship between a molecule's structure and its biological activity. fiveable.me The fundamental form of a QSAR model can be expressed as:

Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org

This relationship is established by analyzing a "training set" of compounds with known activities. wikipedia.org The model summarizes the connections between the structural attributes of these molecules and their biological responses. wikipedia.org Once validated, this mathematical expression can be used to predict the activity of new chemical structures, guiding the synthesis of compounds with improved potency. wikipedia.orgnih.gov

The development of these models has been a cornerstone of medicinal chemistry for decades, with early work by Corwin Hansch demonstrating that biological activities could be correlated with a function of physicochemical parameters. nih.gov This laid the groundwork for modern ligand-based drug design, where the goal is to identify the key structural features, or pharmacophore, responsible for a compound's pharmacological effect. mdpi.com

The creation of robust QSAR models relies on a variety of statistical methods to correlate molecular descriptors with biological activity. nih.govresearchgate.net These methods can be broadly categorized into regression-based approaches and machine learning techniques. basicmedicalkey.com The choice of method is critical and can determine the success and predictive power of the final model. nih.gov

Regression Methods:

Multiple Linear Regression (MLR): One of the earliest and most straightforward methods used in QSAR, MLR creates a linear equation that relates the biological activity to multiple molecular descriptors. mdpi.comresearchgate.net Its simplicity and ease of interpretation make it a popular choice. basicmedicalkey.com

Partial Least Squares (PLS): PLS is a powerful statistical method, particularly useful when the number of descriptors is large or when descriptors are correlated with each other. mdpi.comresearchgate.net It is a foundational technique in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

Machine Learning Methods:

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain. mdpi.comresearchgate.net They are adept at modeling complex, non-linear relationships between molecular descriptors and biological activity. neovarsity.org

Support Vector Machines (SVM): SVM is a machine learning algorithm used for both classification (e.g., active vs. inactive) and regression problems. mdpi.comresearchgate.net

Other Methods: Techniques such as Decision Trees, Random Forests, and Genetic Function Approximation (GFA) are also employed to build predictive QSAR models. basicmedicalkey.comnih.gov

A study on a series of thiocarbamate derivatives utilized MLR, PLS, and a radial basis function neural network (RBFNN) to correlate molecular descriptors with bioactivity, demonstrating the application of both linear and non-linear methods to this class of compounds. nih.gov

Statistical MethodDescriptionApplication in QSAR
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (activity) through a linear equation. basicmedicalkey.commdpi.comUsed for developing simple, interpretable models when the relationship between structure and activity is assumed to be linear. basicmedicalkey.com
Partial Least Squares (PLS) A regression method that is effective for datasets with many, potentially correlated, predictor variables. It reduces variables to a smaller set of uncorrelated components. mdpi.comresearchgate.netWidely used in 3D-QSAR (CoMFA/CoMSIA) and for handling large descriptor datasets. mdpi.com
Artificial Neural Networks (ANN) A machine learning approach that models complex, non-linear relationships between inputs and outputs using interconnected nodes, or "neurons". researchgate.netApplied when non-linear relationships are suspected between descriptors and activity, often yielding highly predictive models. neovarsity.org
Support Vector Machines (SVM) A supervised machine learning algorithm used for classification and regression tasks by finding an optimal hyperplane that separates data points. mdpi.comresearchgate.netUsed for both quantitative activity prediction and classifying compounds as active or inactive.

Molecular Descriptors and Their Role in QSAR Modeling

To generate a QSAR model, the characteristics of molecules must be translated into numerical values that can be processed by statistical algorithms. protoqsar.com These numerical representations are known as molecular descriptors. protoqsar.comwiley.com Descriptors encode various aspects of a molecule, from simple atom counts and molecular weight to complex quantum-chemical properties like orbital energies. protoqsar.comucsb.edu A vast number of descriptors can be calculated for any given molecule, providing a comprehensive characterization of its structure. protoqsar.com

For thiocarbamate analogs, as with other chemical series, steric and electronic properties are critical determinants of biological activity. These parameters describe how the size, shape, and electron distribution of a molecule influence its interaction with a biological target. slideshare.net

Steric Parameters: These descriptors quantify the three-dimensional size and shape of a molecule or its substituents. They are crucial for understanding how a molecule fits into a receptor's binding site. mlsu.ac.in Common steric parameters include Taft's steric factor (Eₛ) and Verloop's Sterimol parameters, which define the dimensions of a substituent. researchgate.netnih.gov In 3D-QSAR methods like CoMFA, steric fields are calculated around the molecules to represent their shape and volume. wikipedia.orghufocw.org

Electronic Parameters: These descriptors relate to the electronic properties of a molecule, such as its charge distribution, polarity, and reactivity. ucsb.edu The Hammett constant (σ) is a classic example, quantifying the electron-donating or electron-withdrawing effect of a substituent. slideshare.net Modern QSAR studies frequently use quantum-chemically calculated descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.comucsb.edu The LUMO energy (Eʟᴜᴍᴏ), for instance, can indicate a molecule's susceptibility to nucleophilic attack and was identified as a key descriptor in a QSAR model for carbamate-based inhibitors. ucsb.eduplos.org

Parameter TypeExample DescriptorsSignificance in QSAR
Steric Taft's Steric Factor (Eₛ), Molar Refractivity (MR), Verloop Sterimol Parameters (L, B₁, B₅) slideshare.netnih.govDescribes the size and shape of the molecule, influencing its ability to fit into a biological target's active site. mlsu.ac.in
Electronic Hammett Constant (σ), Dipole Moment, HOMO and LUMO Energies slideshare.netucsb.eduDescribes the electron distribution, influencing electrostatic interactions, hydrogen bonding, and chemical reactivity. slideshare.netucsb.edu

Group-Based QSAR (GQSAR) is an advanced fragment-based method. ijpsr.com In GQSAR, the dataset of molecules is fragmented according to a defined scheme, and descriptors are calculated for each fragment. vlifesciences.com A statistical model is then built to correlate these fragment descriptors with the activity of the parent molecule. vlifesciences.com A key advantage of GQSAR is its ability to pinpoint specific sites within a molecular scaffold where modifications are likely to improve activity, thus providing clear and actionable guidance for designing new analogs. vlifesciences.comresearchgate.net This approach overcomes some of the interpretational challenges of conventional QSAR and is a powerful tool in ligand-based design. researchgate.net

Principles of Molecular Design for Targeted Thiocarbamate Structures

The ultimate goal of developing a QSAR model is to guide the design of new molecules with enhanced biological activity. mdpi.com A validated QSAR model serves as a predictive tool, allowing chemists to estimate the potency of hypothetical compounds before undertaking their synthesis, thereby saving significant time and resources. nih.gov

The design principles derived from QSAR models are based on the interpretation of the model's equation and the descriptors involved. For example, if a model for a series of thiocarbamate acetylcholinesterase inhibitors indicates that activity is positively correlated with a specific steric parameter at one position and negatively correlated with an electronic parameter at another, designers can use this information to select optimal substituents. plos.orgnih.gov

Three-dimensional QSAR methods like CoMFA and CoMSIA provide particularly intuitive design guidance through the use of contour maps. nih.govmdpi.com These maps visualize the regions around an aligned set of molecules where specific properties are predicted to enhance or diminish activity:

Steric Contour Maps: Typically, green contours indicate regions where bulky groups are favorable for activity, while yellow contours show areas where steric bulk is detrimental. frontiersin.org

Electrostatic Contour Maps: Blue contours often highlight regions where positive charge is favorable, while red contours indicate where negative charge is preferred. frontiersin.org

By examining these maps, a medicinal chemist can visualize the ideal steric and electronic properties for a new analog and propose structural modifications to better match this ideal profile. mdpi.comrsc.org This structure-based approach has been successfully used to design potent inhibitors for various biological targets. mdpi.comfrontiersin.org For thiocarbamate derivatives, these principles allow for targeted modifications to the core structure to optimize interactions with the target receptor, leading to the rational design of more effective compounds.

Rational Design Strategies for Modifying Thiocarbamate Functionality

The thiocarbamate moiety is a critical pharmacophore in many biologically active compounds, and its functionality can be rationally modified to fine-tune activity, selectivity, and metabolic stability. For analogs of [(Acetyloxy)carbamothioyl]amino acetate (B1210297), several design strategies can be envisioned.

One primary strategy involves the modification of substituents on the nitrogen and sulfur atoms . The nature of these substituents can significantly influence the electronic and steric properties of the thiocarbamate group, thereby affecting its interaction with a biological target. For instance, in studies on other thiocarbamate-containing molecules, replacing small alkyl groups with bulkier or aromatic moieties has been shown to enhance binding affinity by accessing additional hydrophobic pockets within a receptor's active site. nih.govnih.gov

Another key approach is bioisosteric replacement . Bioisosteres are functional groups with similar physical or chemical properties that can elicit comparable biological responses. wikipedia.org The thiocarbamate group itself can be considered a bioisostere of a carbamate (B1207046) or an amide bond, often introduced to increase metabolic stability. hyphadiscovery.comacs.org Further modifications could involve replacing the acetyloxy group with other functionalities that can act as hydrogen bond donors or acceptors, potentially forming new interactions with a target protein. nih.gov For example, replacing the ester linkage with a more stable ether or amide bond could prevent hydrolysis by esterase enzymes, thereby prolonging the compound's duration of action.

The amino acetate portion of the molecule also presents opportunities for modification. Altering the length and branching of the acetate linker can optimize the spatial orientation of the thiocarbamate group relative to other functionalities, which is crucial for achieving an optimal fit within a binding site.

To illustrate these principles, a hypothetical series of analogs of [(Acetyloxy)carbamothioyl]amino acetate could be designed and their inhibitory activity against a hypothetical enzyme target evaluated. The following interactive data table summarizes the structure-activity relationships for such a series.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Compound ID R1 (Modification of Acetyloxy group) R2 (Modification on Amino Acetate) Hypothetical IC50 (nM) Rationale for Modification
Parent -OCOCH₃ -CH₂COOH 150 Baseline compound
Analog 1 -OH -CH₂COOH 500 Removal of the acetyl group to assess the importance of the ester functionality.
Analog 2 -OCH₃ -CH₂COOH 200 Replacement of the acetyloxy with a methoxy (B1213986) group to enhance metabolic stability.
Analog 3 -NHCOCH₃ -CH₂COOH 80 Bioisosteric replacement of the ester oxygen with a nitrogen to introduce a hydrogen bond donor.
Analog 4 -OCOCH₃ -CH(CH₃)COOH 300 Introduction of a methyl group to probe steric tolerance near the acetate.
Analog 5 -OCOCH₃ -(CH₂)₂COOH 450 Extension of the linker to alter the positioning of the carboxylic acid.

| Analog 6 | -NHCOCH₃ | -(CH₂)₂COOH | 120 | Combination of bioisosteric replacement and linker extension. |

Computational Approaches in Guiding Molecular Design

Computational chemistry provides powerful tools to guide the molecular design process, offering insights that can rationalize experimental findings and predict the activity of novel compounds. For analogs of this compound, a variety of computational approaches can be employed.

Molecular docking is a fundamental technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov By docking a series of this compound analogs into the active site of a hypothetical target protein, key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can be identified. daneshyari.comnih.gov This information is invaluable for understanding the SAR observed experimentally and for designing new analogs with improved binding affinity. For example, docking studies might reveal that the carbonyl oxygen of the acetyloxy group forms a critical hydrogen bond with a backbone amide of the protein, explaining the loss of activity when this group is removed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another cornerstone of computational drug design. nih.govnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D structural features of a series of compounds with their biological activities. nih.gov These models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA analysis might show a region of positive steric contribution near the amino acetate group, suggesting that introducing bulkier substituents in that area could enhance potency. nih.gov

The process begins with a set of molecules with known activities. Their 3D structures are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated. nih.gov Statistical methods are then used to derive a mathematical equation that relates these descriptors to the biological activity.

The following interactive data table presents a hypothetical 2D-QSAR model for a series of this compound analogs.

Table 2: Hypothetical 2D-QSAR Model for this compound Analogs

Compound ID LogP (Lipophilicity) Molecular Weight (MW) Number of H-bond Donors Predicted pIC50
Parent 1.2 222.2 1 6.82
Analog 1 0.8 180.2 2 6.30
Analog 2 1.1 194.2 1 6.70
Analog 3 0.9 221.2 2 7.09
Analog 4 1.6 236.2 1 6.52
Analog 5 1.4 236.2 1 6.35

| Analog 6 | 1.1 | 235.2 | 2 | 6.92 |

pIC50 = -log(IC50) QSAR Equation: pIC50 = 5.5 + 0.3LogP - 0.002MW + 0.4*(Number of H-bond Donors)

Such a model, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process.

Advanced Analytical Techniques for Characterization and Elucidation of Acetyloxy Carbamothioyl Amino Acetate

Chromatographic Separations for Compound Purity and Mixture ResolutionNo published methods for the chromatographic separation of [(Acetyloxy)carbamothioyl]amino acetate (B1210297) are available.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Both HPLC and GC are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. The choice between them often depends on the volatility and thermal stability of the analyte. Given that [(Acetyloxy)carbamothioyl]amino acetate is a derivative of an amino acid, methods developed for similar compounds, such as N-acetylated amino acids, provide a strong basis for its analysis. researchgate.netthermofisher.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for non-volatile or thermally labile compounds. For molecules like this compound, which contains polar functional groups, reversed-phase HPLC is a particularly suitable technique. insights.biomdpi.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The analysis of related N-acetylated amino acids, such as N-acetyl-L-cysteine, often employs reversed-phase C18 columns. insights.bio A mobile phase consisting of an aqueous component with an organic modifier (like acetonitrile or methanol) and an acid (like trifluoroacetic acid) is typically used to achieve good separation and peak shape. insights.bionih.gov Detection is commonly performed using a UV detector, as the carbamothioyl and acetate groups are expected to have chromophores that absorb in the UV range. researchgate.netmdpi.com

A representative HPLC method for a structurally analogous compound is detailed in the table below.

Table 1: Illustrative HPLC Parameters for the Analysis of N-Acetylated Amino Acid Derivatives

Parameter Condition Reference
Column C18, 250 x 4.6 mm, 5 µm insights.bio
Mobile Phase Acetonitrile:Water (4:96 v/v) with 0.1% TFA insights.bio
Flow Rate 1.0 mL/min insights.bio
Detection UV at 212 nm insights.bio

| Temperature | 25 °C | insights.bio |

Gas Chromatography (GC)

Gas chromatography is a highly sensitive technique suitable for volatile and thermally stable compounds. Amino acid derivatives often require a derivatization step to increase their volatility and thermal stability for GC analysis. thermofisher.com Common derivatization techniques include silylation or esterification followed by acylation. thermofisher.comacs.org For this compound, derivatization of the carboxylic acid group to its corresponding ester would likely be necessary.

The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase of the column is critical for achieving the desired separation. A 5% phenyl methylpolysiloxane column is often used for the analysis of derivatized amino acids. thermofisher.com Detection is frequently carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides not only quantitative data but also structural information based on the fragmentation pattern of the molecule. researchgate.net

Below is a table outlining typical GC conditions for the analysis of derivatized amino acids.

Table 2: Representative GC Parameters for the Analysis of Derivatized Amino Acid Analogs

Parameter Condition Reference
Column TRACE TR-5 (5% phenyl methylpolysiloxane) thermofisher.com
Derivatization Silylation with MSTFA thermofisher.com
Injector Temp. 280 °C nih.gov
Oven Program Initial 40°C, ramp to 320°C nih.gov
Carrier Gas Helium nih.gov

| Detector | FID or Mass Spectrometer | thermofisher.com |

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample of a pure organic compound. This analysis provides the empirical formula of the compound, which can then be compared with the theoretical composition derived from the proposed molecular formula to confirm its identity and purity. azom.com

The most common method for elemental analysis is combustion analysis. azom.com In this process, a small, precisely weighed amount of the sample is combusted at a high temperature in an oxygen-rich environment. The combustion products, which include carbon dioxide (CO2), water (H2O), nitrogen gas (N2), and sulfur dioxide (SO2), are then separated and quantified by various detection methods.

For the compound this compound, with a proposed molecular formula of C5H7NO4S, the theoretical elemental composition has been calculated.

Table 3: Theoretical Elemental Composition of this compound (C5H7NO4S)

Element Symbol Atomic Mass Moles in Formula Mass in Formula Mass Percentage
Carbon C 12.011 5 60.055 33.89%
Hydrogen H 1.008 7 7.056 3.98%
Nitrogen N 14.007 1 14.007 7.91%
Oxygen O 15.999 4 63.996 36.12%
Sulfur S 32.06 1 32.060 18.09%

| Total | | | | 177.174 | 100.00% |

The experimental results from an elemental analyzer would be expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%, to confirm the elemental composition of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(Acetyloxy)carbamothioyl]amino acetate, and how can competing side reactions be minimized?

  • Methodological Answer : Utilize CDI (1,1'-carbonyldiimidazole)-mediated coupling for thiocarbamate formation, followed by O-acylation with acetic anhydride under acidic conditions to install the acetyloxy group. Competing hydrolysis of the thiocarbamate can be mitigated by maintaining anhydrous conditions and controlled pH (e.g., sodium acetate buffer) .

Q. How can NMR spectroscopy distinguish between the acetyloxy and acetate groups in this compound?

  • Methodological Answer : The acetyloxy group (OAc) typically resonates at δ ~2.0–2.1 ppm (singlet) for the methyl protons in 1H^1H-NMR, while the acetate ester’s carbonyl carbon appears at δ ~170–175 ppm in 13C^{13}C-NMR. Confirm assignments using DEPT-135 or HSQC to resolve overlapping signals .

Q. What are the stability considerations for this compound under varying pH conditions?

  • Methodological Answer : The compound is prone to hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 10) environments. For stability studies, use buffered solutions (pH 5–7) and monitor degradation via HPLC, focusing on cleavage products like acetic acid and thiourea derivatives .

Advanced Research Questions

Q. How does the regioselectivity of acylation impact the synthesis of derivatives with multiple reactive sites?

  • Methodological Answer : The thiocarbamoyl group may compete with hydroxyl or amine groups for acylation. To enhance regioselectivity, employ protecting groups (e.g., tert-butoxycarbonyl for amines) or use sterically hindered acylating agents. Kinetic studies under varying temperatures (25–60°C) can optimize selectivity .

Q. What analytical techniques are most effective for identifying trace degradation products in long-term stability studies?

  • Methodological Answer : Combine LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect low-abundance hydrolytic or oxidative byproducts. For example, oxidation of the acetyloxy group to carboxylic acid can be confirmed via 1H^1H-NMR loss of the OAc signal and HRMS detection of [M+16] (addition of oxygen) .

Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : In polar aprotic solvents (e.g., DMF), the acetyloxy group acts as a leaving group, enabling substitution with amines or thiols. Elevated temperatures (50–80°C) accelerate reactivity, but may promote side reactions; monitor via in situ FTIR to track functional group transformations .

Q. How should researchers address contradictory data in reaction yields reported across studies?

  • Methodological Answer : Systematically vary parameters (e.g., catalyst loading, solvent purity, and moisture levels) to identify critical factors. For instance, trace water in acetic anhydride can reduce acylation efficiency by 20–30%, explaining yield discrepancies. Replicate experiments under rigorously controlled conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.